molecular formula C16H14N4OS B12036842 2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 478255-95-7

2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12036842
CAS No.: 478255-95-7
M. Wt: 310.4 g/mol
InChI Key: NKKZAQNRTYCTTD-LICLKQGHSA-N
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Description

2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group is introduced via a nucleophilic substitution reaction, where a thiol group replaces a leaving group on the triazole ring.

    Attachment of the m-Tolyl Group: The m-tolyl group is attached through an electrophilic aromatic substitution reaction.

    Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.

    Attachment of the Phenolic Group: The phenolic group is introduced through a coupling reaction, often using a phenol derivative and a suitable coupling agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The phenolic group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Amines: Formed from the reduction of the imino group.

    Schiff Bases: Formed from condensation reactions with aldehydes or ketones.

Scientific Research Applications

Chemistry

In chemistry, 2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and phenolic group can interact with active sites of enzymes, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is explored for its antimicrobial and anticancer properties. The presence of the triazole ring is known to enhance the biological activity of many compounds, making it a promising candidate for drug development.

Industry

In industrial applications, this compound is used as a corrosion inhibitor and as an additive in polymer formulations to enhance stability and performance.

Mechanism of Action

The mechanism of action of 2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-1,2,4-triazole: Lacks the m-tolyl and phenolic groups, making it less versatile.

    5-(m-Tolyl)-1,2,4-triazole:

    2-((3-Mercapto-1,2,4-triazol-4-yl)imino)methylphenol: Similar structure but without the m-tolyl group, affecting its chemical properties.

Uniqueness

The uniqueness of 2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

478255-95-7

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4OS/c1-11-5-4-7-12(9-11)15-18-19-16(22)20(15)17-10-13-6-2-3-8-14(13)21/h2-10,21H,1H3,(H,19,22)/b17-10+

InChI Key

NKKZAQNRTYCTTD-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3O

Origin of Product

United States

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